
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This includes the reactants, conditions, catalysts, and steps involved in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical properties like acidity or basicity, reactivity, and stability .Applications De Recherche Scientifique
Molecular Imprinted Polymer (MIP) Based Sorbents
Molecular Imprinted Polymer (MIP) based sorbents are used for the selective extraction of analytes, improving the sensitivity of methods for determining compounds similar to N-Methyl-3-(phenylthio)-1-propanamine hydrochloride. In a study, MIP-based cartridges demonstrated higher sensitivity compared to conventional cation-mixed-based cartridges in the determination of N-methyl-1-phenyl-2-propanamine in urine, with a limit of detection improved by an order of magnitude (Bykov et al., 2017).
Synthesis and Biological Activity
The synthesis of compounds with structural similarities to this compound can lead to the discovery of molecules with significant biological activities. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide and its structural analysis through X-ray diffraction and DFT calculations revealed potential anti-Mycobacterium phlei activity (Bai et al., 2012).
Antibacterial Activity
Research on derivatives of similar compounds has shown promising antibacterial properties. A study on 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Neurokinin-1 Receptor Antagonists
Compounds with similar structural motifs have been explored for their potential as neurokinin-1 receptor antagonists, which could be relevant for treatments related to emesis and depression. An example is 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which showed efficacy in pre-clinical tests (Harrison et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-3-phenylsulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCESALWCJQJVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



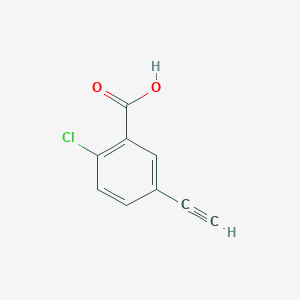
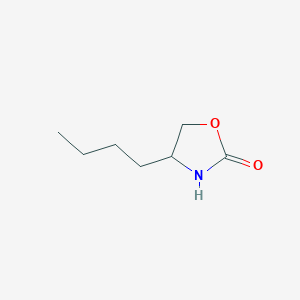

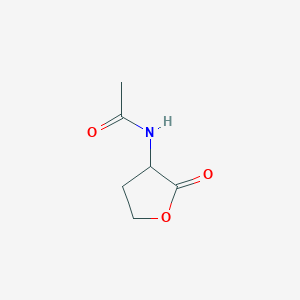
![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)
![Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate](/img/structure/B3084853.png)
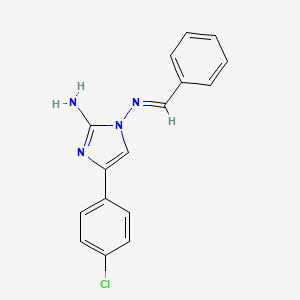
![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
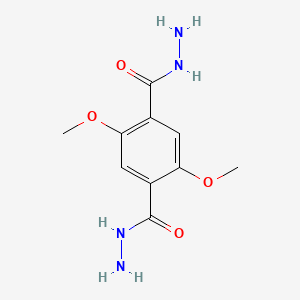
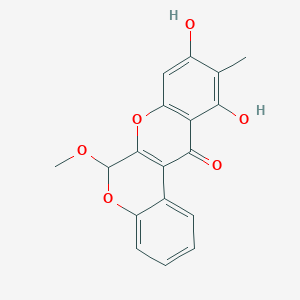

![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)